Cas no 2137145-94-7 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
- 2137145-94-7
- EN300-1164389
-
- インチ: 1S/C13H21N3O4/c1-8-6-10(15-16(8)5)9(7-11(17)18)14-12(19)20-13(2,3)4/h6,9H,7H2,1-5H3,(H,14,19)(H,17,18)/t9-/m0/s1
- InChIKey: VYOKLQLPHPVCDA-VIFPVBQESA-N
- ほほえんだ: O(C(N[C@@H](CC(=O)O)C1C=C(C)N(C)N=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 283.15320616g/mol
- どういたいしつりょう: 283.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 93.4Ų
(3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164389-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1164389-1000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1164389-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1164389-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1164389-10000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1164389-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1164389-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164389-2500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 2500mg |
$1931.0 | 2023-10-03 | ||
Enamine | EN300-1164389-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid |
2137145-94-7 | 500mg |
$946.0 | 2023-10-03 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
(3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acidに関する追加情報
Introduction to (3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic Acid (CAS No. 2137145-94-7)
Compound with the CAS number 2137145-94-7 and the product name (3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical research. The unique combination of functional groups, including the (tert-butoxy)carbonylamino moiety and the 1,5-dimethyl-1H-pyrazol-3-yl substituent, makes it a versatile building block for synthesizing novel therapeutic agents.
The molecular framework of this compound is highly intriguing, with the chiral center at the (3S) position contributing to its stereochemical diversity. This stereochemistry is crucial in pharmaceuticals, as it can significantly influence the biological activity and pharmacokinetic properties of a drug. The presence of the (tert-butoxy)carbonylamino group not only enhances the stability of the compound but also serves as a protective group in peptide synthesis, making it valuable in constructing more complex molecules.
The 1,5-dimethyl-1H-pyrazol-3-yl moiety adds another layer of complexity to this compound, providing a scaffold that can interact with various biological targets. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The dimethyl substitution at the 1-position and the methyl group at the 5-position further modulate these interactions, potentially leading to enhanced efficacy and reduced side effects.
In recent years, there has been a surge in research focused on developing novel scaffolds for drug discovery. The compound in question fits perfectly into this trend, offering a unique structural motif that has not been extensively explored. Studies have shown that pyrazole-based compounds can exhibit significant activity against various diseases, making them attractive candidates for further development.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the (tert-butoxy)carbonylamino group is particularly critical, as it not only protects the amine functionality but also provides a site for further derivatization. This step often requires careful optimization to avoid side reactions that could compromise the integrity of the molecule.
The use of chiral auxiliaries or catalysts during the synthesis is essential to achieve the desired stereochemical outcome at the (3S) position. Chiral resolution techniques may also be employed to isolate pure enantiomers if needed. These methods are crucial in ensuring that the final product exhibits the intended biological activity without unwanted side effects.
The potential applications of this compound extend beyond traditional drug development. It serves as an excellent starting material for exploring new chemical entities (NCEs) with tailored properties. By modifying different functional groups or introducing additional substituents, researchers can generate libraries of compounds with diverse biological activities.
The growing interest in kinase inhibitors has also highlighted the importance of pyrazole derivatives in modern pharmacology. Kinases are enzymes that play a crucial role in many cellular processes and are often implicated in diseases such as cancer and inflammation. The compound's structure suggests that it may interact with specific kinase targets, potentially leading to novel therapeutic strategies.
In conclusion, (3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid (CAS No. 2137145-94-7) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive scaffold for designing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug discovery efforts.
2137145-94-7 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid) 関連製品
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 1803910-09-9(4-Nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)
- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)
- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)




